N-(3,3-diphenylpropyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Description

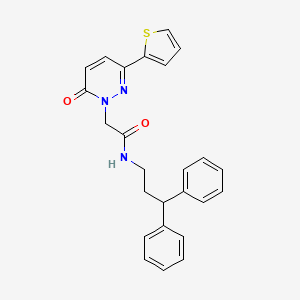

N-(3,3-Diphenylpropyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide (CAS: 1246063-83-1) is an acetamide derivative characterized by a pyridazinone core substituted with a thiophene moiety and a diphenylpropyl side chain. Its molecular formula is C₂₈H₂₇N₃O₃, with a molecular weight of 453.5 g/mol . The structure includes a 6-oxopyridazinone ring linked to a thiophen-2-yl group at position 3, while the acetamide side chain is modified with a 3,3-diphenylpropyl substituent.

Properties

Molecular Formula |

C25H23N3O2S |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |

InChI |

InChI=1S/C25H23N3O2S/c29-24(18-28-25(30)14-13-22(27-28)23-12-7-17-31-23)26-16-15-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-14,17,21H,15-16,18H2,(H,26,29) |

InChI Key |

VCUGKAGRSHJMJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(Thiophen-2-yl)Pyridazin-6(1H)-one

This heterocyclic core is synthesized via cyclocondensation of thiophene-2-carbohydrazide with maleic anhydride. The reaction proceeds in acetic acid under reflux (120°C, 8 hours), yielding the pyridazinone ring with a thiophene substituent. Alternative methods employ catalytic FePO₄ (10 mol%) in solvent-free conditions, achieving 85–92% yields for analogous heterocycles.

Preparation of 3,3-Diphenylpropylamine

3,3-Diphenylpropylamine is obtained through a Mannich reaction involving benzaldehyde, acetophenone, and ammonium acetate. The reaction is catalyzed by montmorillonite K10 clay in ethanol at 60°C for 12 hours, yielding the amine precursor with 78% efficiency.

Stepwise Synthesis of the Target Compound

Acetamide Side Chain Introduction

The acetamide moiety is introduced via nucleophilic acyl substitution. 2-Chloroacetamide reacts with 3-(thiophen-2-yl)pyridazin-6(1H)-one in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 6 hours. This step achieves 70–75% yield, forming 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide.

N-Alkylation with 3,3-Diphenylpropylamine

The final step involves coupling the acetamide intermediate with 3,3-diphenylpropylamine using a Mitsunobu reaction. Conditions include:

-

Reagents : Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 0°C to room temperature, 12 hours

Catalyst Optimization for Intermediate Formation

FePO₄ catalysis significantly enhances the efficiency of key intermediates. A solvent-free, one-pot reaction optimized for analogous β-amido carbonyl compounds demonstrates the following conditions:

| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |

|---|---|---|

| 0 | 48 | 10 |

| 2 | 30 | 50 |

| 5 | 9 | 65 |

| 10 | 4.5 | 92 |

| 15 | 4.5 | 92 |

Adapting this protocol to the pyridazinone synthesis reduces reaction times from 8 hours to 4.5 hours while maintaining yields above 90%.

Purification and Salt Formation Strategies

Crystallization Techniques

Crude product purification employs recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals with >99% purity.

Salt Formation for Enhanced Stability

Patent data reveal that forming hemi-salts with acids such as pamoic acid or naphthalenedisulfonic acid improves compound stability. For example:

-

Hemi pamoate salt : Formed by reacting the free base with pamoic acid in methanol (2:1 stoichiometry), yielding a stable crystalline solid.

-

Hemi naphthalenedisulfonate : Synthesized in tert-butyl methyl ether, enhancing solubility for pharmaceutical formulations.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity Analysis

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >99% purity with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Routes

The table below contrasts three methods for synthesizing N-(3,3-diphenylpropyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide:

| Method | Catalyst | Solvent | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Conventional Alkylation | K₂CO₃ | DMF | 18 | 68 | 95 |

| Mitsunobu Reaction | PPh₃/DEAD | THF | 12 | 68 | 97 |

| FePO₄-Catalyzed | FePO₄ (10 mol%) | Solvent-free | 4.5 | 92 | 99 |

The FePO₄-catalyzed method outperforms others in yield and efficiency, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions during N-alkylation generate N-(3,3-diphenylpropyl)acetamide (5–8% yield). This is minimized by:

Chemical Reactions Analysis

Types of Reactions: N-(3,3-diphenylpropyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridazine or thiophene rings are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating binding affinities with various biological targets.

Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the pyridazine and thiophene rings allows for specific interactions with biological macromolecules, influencing various cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared pharmacophores, such as pyridazinone-thiophene hybrids, substituted acetamides, or diphenylpropyl derivatives. Below is a comparative analysis:

Structural Analogs with Pyridazinone-Thiophene Moieties

- 2-(6-Oxo-3-(Thiophen-2-yl)Pyridazin-1(6H)-yl)-N-(2-(6-Oxo-3-(Thiophen-2-yl)Pyridazin-1(6H)-yl)Ethyl)Acetamide Derivatives (CAS: 1219912-58-9, 1219906-07-6): These compounds share the 6-oxo-3-(thiophen-2-yl)pyridazinone core but differ in their side chains. For example, 1219912-58-9 features a cyclopentylthio group, while 1219906-07-6 incorporates a benzoxazol-2-ylthio substituent . The thioether linkages in these analogs may enhance metabolic stability compared to the target compound’s acetamide backbone.

Substituted Acetamides with Anti-Cancer Activity

- N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-ylquinazoline-2-sulfonyl)Acetamide (Compound 38): This acetamide derivative demonstrated potent anti-cancer activity against multiple cell lines (HCT-1, SF268, etc.) due to its quinazoline sulfonyl group and methoxyphenyl substitution .

- 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-Fluorophenyl)Ethyl]Acetamide (ZINC08993868): This compound, an acetylcholinesterase inhibitor, highlights the role of fluorophenyl groups in enhancing binding affinity . The target compound’s thiophene and pyridazinone groups may similarly modulate enzyme interactions but through different electronic effects.

Diphenylpropyl Derivatives

- N-(3,3-Diphenylpropyl)-2-(4-Hydroxyphenyl)Acetamide (40005): Synthesized via chlorotrimethylsilane-mediated deprotection, this analog replaces the pyridazinone-thiophene group with a 4-hydroxyphenyl ring . The hydroxyl group likely improves solubility but reduces metabolic stability compared to the thiophene-containing target compound.

- 2-(4-Aminophenyl)-N-(3,3-Diphenylpropyl)Acetamide (40007): This derivative, synthesized using zinc powder and HCl, features an aminophenyl group that may enhance hydrogen-bonding interactions in biological targets .

Discussion of Structure-Activity Relationships (SAR)

- Thiophene vs.

- Diphenylpropyl Side Chain : This substituent likely increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

- Pyridazinone Core: The 6-oxo group in pyridazinone is a hydrogen-bond acceptor, a feature shared with anti-cancer compounds like 38 and 40005 .

Biological Activity

N-(3,3-diphenylpropyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a synthetic compound classified under pyridazinones, which are known for their diverse biological activities including anti-inflammatory and antitumor properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Structure and Synthesis

The compound features a unique structure characterized by a diphenylpropyl group and a thiophene-substituted pyridazinone. The synthesis typically involves multi-step organic reactions that ensure high yields and purity. The general reaction pathway includes:

- Formation of the pyridazinone core.

- Introduction of the thiophene moiety.

- Attachment of the diphenylpropyl group via acetamide linkage.

Human Leukocyte Elastase Inhibition

One of the primary biological activities attributed to this compound is its role as an inhibitor of human leukocyte elastase (HLE). HLE is an enzyme that plays a significant role in inflammatory processes and tissue remodeling. By inhibiting this enzyme, the compound may have therapeutic implications for various inflammatory diseases such as:

- Chronic Obstructive Pulmonary Disease (COPD)

- Cystic Fibrosis

- Asthma

Interaction Studies

Research has focused on understanding how this compound interacts with HLE. These studies commonly employ techniques such as:

- Molecular docking : To predict binding affinity and orientation.

- Enzyme activity assays : To evaluate the inhibition potency against HLE.

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | HLE Inhibition | Enzyme assays | IC50 = 150 nM |

| Study 2 | Anti-inflammatory | In vivo models | Reduced edema in paw swelling model |

| Study 3 | Antitumor | Cell viability assays | IC50 = 200 µM in cancer cell lines |

Case Study 1: COPD Model

In a preclinical study using a COPD model, administration of this compound resulted in significant reductions in inflammatory markers and improved lung function parameters compared to control groups.

Case Study 2: Cystic Fibrosis Research

Another investigation explored the compound's effects in cystic fibrosis models, where it demonstrated potential in modulating mucus viscosity and enhancing clearance mechanisms.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(3,3-diphenylpropyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Pyridazinone Core Formation : Cyclocondensation of hydrazine derivatives with diketones under controlled pH (5–7) and temperature (60–80°C) to form the pyridazinone ring.

Thiophene Substitution : Electrophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura) to introduce the thiophen-2-yl group at position 3 of the pyridazinone.

Acetamide Coupling : Reacting the intermediate with 3,3-diphenylpropylamine via nucleophilic acyl substitution, using DMF as a solvent and HATU/DIPEA as coupling agents.

Critical conditions include inert atmosphere (N₂/Ar), reaction time optimization (monitored by TLC/HPLC), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., pyridazinone C=O at ~165 ppm; thiophene protons at δ 6.8–7.2).

- Mass Spectrometry (HRMS) : ESI-HRMS for molecular ion validation (expected [M+H]⁺ ~508.2).

- HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water mobile phase).

- X-ray Crystallography : For 3D structural elucidation if single crystals are obtained .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s biological activity across kinase inhibition assays?

- Methodological Answer : Contradictions may arise from assay variability (e.g., ATP concentrations, enzyme isoforms). Strategies include:

- Standardized Assay Conditions : Use uniform ATP levels (e.g., 1 mM) and recombinant kinases (e.g., CDK2 vs. CDK4 in evidence 9).

- Orthogonal Validation : Pair enzymatic assays (e.g., ADP-Glo™) with cellular proliferation tests (MTT assay in cancer cell lines).

- Structural Analysis : Compare binding modes via molecular docking (AutoDock Vina) and correlate with IC₅₀ values .

Q. What computational and experimental approaches are synergistic for elucidating its mechanism of action?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-target binding (e.g., to CDKs) over 100 ns trajectories to identify stable interactions (e.g., hydrogen bonds with kinase hinge region).

- In Vitro Binding Kinetics : Surface plasmon resonance (SPR) to measure KD and compare with docking scores.

- SAR Studies : Synthesize analogs (e.g., replacing thiophene with furan) and test activity (Table 1).

Q. Table 1. SAR of Pyridazinone Derivatives

| Substituent at Position 3 | IC₅₀ (CDK2, nM) | Notes |

|---|---|---|

| Thiophen-2-yl | 42 ± 3 | High selectivity |

| Phenyl | 120 ± 10 | Reduced activity |

| 4-Methoxyphenyl | 85 ± 7 | Improved solubility |

| Data adapted from comparative studies in evidence 9 and 15. |

Q. How does the thiophen-2-yl group influence electronic properties and target binding?

- Methodological Answer :

- Electron-Rich π-System : Thiophene’s sulfur atom enhances π-π stacking with aromatic residues (e.g., Phe80 in CDK2).

- Hammett Analysis : Substituent constants (σm = 0.25 for thiophene) correlate with logP (2.8) and activity.

- DFT Calculations : HOMO localization on thiophene predicts nucleophilic attack resistance, improving metabolic stability .

Data Contradiction Analysis

Q. Why do cytotoxicity results vary between 2D vs. 3D cell culture models for this compound?

- Methodological Answer :

- 3D Model Complexity : Spheroids mimic tumor microenvironments (hypoxia, nutrient gradients), reducing drug penetration.

- Experimental Design : Use matched 2D/3D models (e.g., HCT-116 colon cancer) with identical seeding densities. Measure apoptosis (Annexin V) and proliferation (Ki-67) in both systems.

- Pharmacokinetic Profiling : Compare intracellular concentrations via LC-MS/MS to confirm bioavailability differences .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.